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Compound of Interest

Compound Name: 16,17-Dihydroapovincamine

Cat. No.: B1436113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of apovincamine derivatives, with a primary focus

on vinpocetine and its parent compound, vincamine, as well as other notable derivatives such

as brovincamine and cis-apovincaminic acid. The following sections detail their mechanisms of

action, comparative efficacy in enhancing cerebral blood flow, and neuroprotective properties,

supported by experimental data.

Introduction to Apovincamine Derivatives
Apovincamine derivatives are a class of synthetic compounds derived from vincamine, an

alkaloid extracted from the lesser periwinkle plant (Vinca minor). These compounds have

garnered significant interest for their potential therapeutic applications in cerebrovascular

disorders and neurodegenerative diseases. Their primary mode of action involves the

modulation of cerebral circulation and providing neuroprotection against ischemic and

excitotoxic insults. Vinpocetine, a synthetic ethyl ester of apovincamine, is the most extensively

studied derivative in this class.

Mechanism of Action
The primary mechanism by which apovincamine derivatives exert their effects on cerebral

circulation is through the inhibition of phosphodiesterase type 1 (PDE1).[1] By inhibiting PDE1,
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these compounds increase the intracellular levels of cyclic guanosine monophosphate (cGMP),

leading to vasodilation and an increase in cerebral blood flow.[1] Additionally, several

derivatives, most notably vinpocetine, exhibit neuroprotective effects through the blockade of

voltage-gated sodium channels and by mitigating glutamate-induced excitotoxicity.[2]
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Vinpocetine's primary mechanism for increasing cerebral blood flow.

Comparative Efficacy on Cerebral Blood Flow
Vinpocetine has been shown to selectively increase cerebral blood flow (CBF) without

significantly affecting systemic blood pressure. In a study involving chronic ischemic stroke

patients, a 14-day intravenous treatment with vinpocetine resulted in significant increases in

regional CBF, particularly in the thalamus and caudate nucleus, with increases of 36% and

37%, respectively. While direct comparative studies with identical methodologies are limited,

other derivatives have also demonstrated positive effects on cerebral circulation.
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Derivative
Dosage and
Administration

Key Findings on Cerebral
Blood Flow

Vinpocetine

30 mg intravenously daily for 7

days (in acute cerebral

infarction patients)

Significantly increased cerebral

blood flow as monitored by

transcranial Doppler.[3]

Vincamine
Not specified in direct

comparison

Slightly increased local

cerebral blood flow (LCBF) for

15 minutes in a gerbil model of

cerebral ischemia.[4]

Brovincamine 20 mg three times daily (oral)

Not directly measured as an

increase in blood flow, but

inferred to improve

microcirculation by retarding

visual field deterioration in

patients with normal-tension

glaucoma.[5][6]

Vindeburnol 10 mg/kg i.p. in mice
Induced a slight and transient

increase in LCBF.[4]

Comparative Neuroprotective Effects
The neuroprotective properties of apovincamine derivatives are attributed to their ability to

counteract the damaging effects of cerebral ischemia and excitotoxicity. Vinpocetine has

demonstrated significant neuroprotective effects in both in vivo and in vitro models.

In Vivo Neuroprotection Against Cerebral Ischemia
In a rat model of permanent middle cerebral artery occlusion (MCAO), vinpocetine treatment

resulted in a substantial reduction in infarct volume.
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Derivative
Dosage and
Administration

Experimental
Model

Reduction in
Infarct Volume

Vinpocetine
3 mg/kg i.p., 30 min

post-ischemia

Permanent MCAO in

rats
42%[2][7]

Nimodipine Not specified
Permanent MCAO in

rats
17%[2][7]

MK-801 Not specified
Permanent MCAO in

rats
18%[2][7]

In Vitro Neuroprotection Against Glutamate
Excitotoxicity
Vinpocetine has been shown to protect against glutamate-induced neuronal cell death in

primary cortical cell cultures.

Derivative
IC50 for Inhibition of Glutamate-Induced
Excitotoxicity

Vinpocetine 2-7 x 10-6 M[2][7]

A comparative study of vinpocetine and its major metabolite, cis-apovincaminic acid, in a rat

model of NMDA-induced neurodegeneration found that both compounds effectively attenuated

behavioral deficits and reduced lesion size. Vinpocetine was noted to be slightly more potent in

reducing the lesion size and the associated microglial activation.[8]

Structure-Activity Relationship
The cerebrovascular activity of apovincamine derivatives is closely linked to their chemical

structure. Modifications to the molecule can significantly alter its efficacy. For instance, the

ester group at position 14 of vinpocetine is considered crucial for its cerebrovascular activity.

Hydrolysis of this ester group to form apo-vincamine preserves peripheral vasodilatory activity

but greatly diminishes its effect on cerebral circulation.[9]

Experimental Protocols
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Measurement of Cerebral Blood Flow in Rats using
Laser Doppler Flowmetry
This protocol provides a method for the continuous measurement of relative changes in

cerebral blood flow in anesthetized rats.

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature

at 37°C.

Surgical Procedure: Place the rat in a stereotaxic frame. Make a midline scalp incision and

expose the skull.

Probe Placement: Thin the skull over the region of interest (e.g., the parietal cortex) using a

dental drill until the bone is translucent. Place the laser Doppler probe perpendicular to the

skull surface.

Data Acquisition: Record baseline cerebral blood flow. Administer the apovincamine

derivative (e.g., via intraperitoneal injection or intravenous infusion).

Data Analysis: Continuously record the laser Doppler signal and express the changes in

cerebral blood flow as a percentage of the baseline.

In Vitro Neuroprotection Assay Against Glutamate-
Induced Excitotoxicity
This assay assesses the ability of apovincamine derivatives to protect primary neuronal

cultures from glutamate-induced cell death.

Cell Culture: Plate primary cortical neurons from embryonic rats or mice onto culture plates.

Compound Treatment: Pre-incubate the neuronal cultures with varying concentrations of the

apovincamine derivative for a specified period (e.g., 1 hour).

Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a neurotoxic

concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes).
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Assessment of Cell Viability: After the glutamate exposure and a subsequent incubation

period (e.g., 24 hours), assess cell viability using a suitable method, such as the MTT assay

or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound at

each concentration relative to the control (glutamate-treated) and untreated cells.

Experimental Workflow for In Vivo Neuroprotection
Studies
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A generalized workflow for evaluating the neuroprotective effects of apovincamine derivatives
in an animal model of stroke.

Conclusion
Apovincamine derivatives, particularly vinpocetine, have demonstrated significant potential in

improving cerebral circulation and providing neuroprotection. The available data suggests that

vinpocetine is a potent agent for increasing cerebral blood flow and reducing ischemic brain

injury. While other derivatives like vincamine and brovincamine also show promise, more direct

comparative studies are needed to fully elucidate their relative potencies and therapeutic

advantages. The structure-activity relationship highlights the importance of the ester group at

position 14 for cerebrovascular effects, offering a target for the development of novel, more

effective derivatives. Future research should focus on conducting side-by-side comparisons of

these compounds under standardized experimental conditions to provide a clearer picture of

their therapeutic potential in cerebrovascular and neurodegenerative diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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